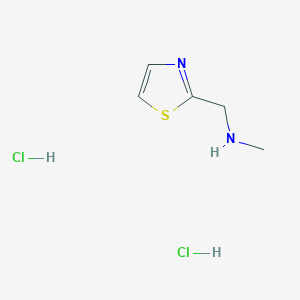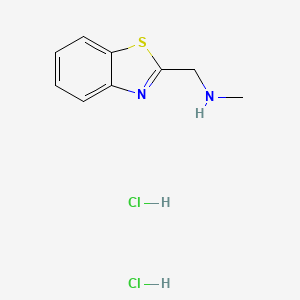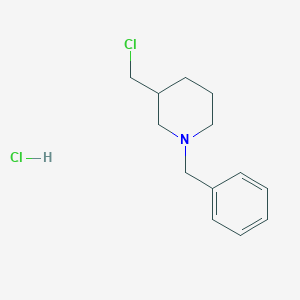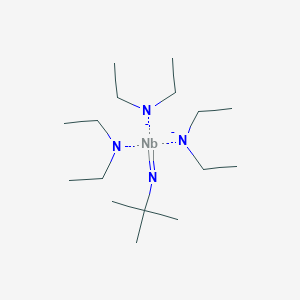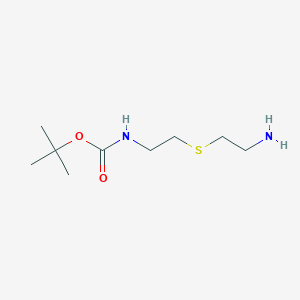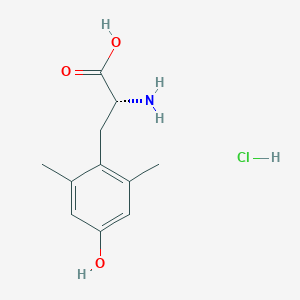![molecular formula C6H12ClN B3115701 Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride CAS No. 2108646-79-1](/img/structure/B3115701.png)
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride, also known as BCPA hydrochloride, is a chemical compound with a unique structure It’s known that bcpa hydrochloride has been used as a precursor in the synthesis of a potent quinolone antibacterial agent, u-87947e . This suggests that its targets could be bacterial cells or specific enzymes within these cells.
Mode of Action
Given its use in the synthesis of antibacterial agents , it can be inferred that it might interact with bacterial cells or enzymes, leading to their inhibition or destruction
Biochemical Pathways
Considering its role as a precursor in the synthesis of a quinolone antibacterial agent , it might be involved in the inhibition of DNA gyrase or topoisomerase IV, which are the primary targets of quinolone antibiotics. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the death of the bacterial cells.
Pharmacokinetics
As a bioisostere of arylamine motifs, bcpa hydrochloride is expected to have improved metabolism, bioavailability, and excretion profiles
Result of Action
Given its use in the synthesis of a quinolone antibacterial agent , it can be inferred that its action might result in the inhibition or destruction of bacterial cells or specific enzymes within these cells.
Preparation Methods
The synthesis of bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . Industrial production methods often focus on scalable and practical approaches, such as one-pot multicomponent processes that allow for gram-scale synthesis .
Chemical Reactions Analysis
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group into other functional groups, such as amides or alcohols.
Scientific Research Applications
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and as a probe in biological studies.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentylamines: These compounds share the BCP framework and are used as bioisosteres of arylamine motifs.
Cubanes: Another class of rigid, three-dimensional structures used in drug design and materials science.
Higher Bicycloalkanes: Compounds with larger bicyclic frameworks that offer similar benefits in terms of rigidity and three-dimensionality.
The uniqueness of this compound lies in its ability to enhance the solubility, potency, and metabolic stability of lead compounds, making it a valuable tool in modern medicinal chemistry .
Properties
IUPAC Name |
1-bicyclo[1.1.1]pentanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-4-6-1-5(2-6)3-6;/h5H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDGCBXYNYJDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2108646-79-1 | |
| Record name | {bicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


